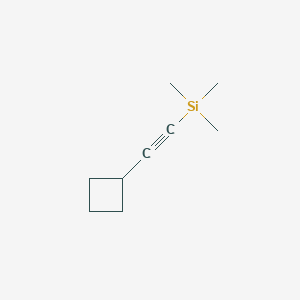
(环丁基乙炔基)三甲基硅烷
描述
(Cyclobutylethynyl)trimethylsilane is a useful research compound. Its molecular formula is C9H16Si and its molecular weight is 152.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality (Cyclobutylethynyl)trimethylsilane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Cyclobutylethynyl)trimethylsilane including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
扩散阻挡膜
基于三甲基硅烷的薄膜已被用作超大规模集成 (ULSI) 制造技术中的 Cu 渗透扩散阻挡层和互连蚀刻停止层 . 通过使用三甲基硅烷和氨,通过等离子体增强化学气相沉积 (PECVD) 沉积蚀刻停止层,然后进行四乙氧基硅烷 (TEOS) 氧化 .
合成与热解
硅氢化物与亚甲基环丁烷和甲基氯硅烷反应,随后对加合物进行甲基化,得到 (环丁基甲基)三甲基硅烷 . (环丁基甲基)三甲基硅烷的热分解生成乙烯和烯丙基三甲基硅烷 .
硅基保护和衍生试剂
有机硅烷,如三甲基硅烷,通常用作有机化学中的硅基保护和衍生试剂 . 它们可以在合成过程中保护反应性官能团免受不必要的反应。
还原剂
有机硅烷也可以在各种化学反应中充当还原剂 . 它们可以在氧化还原 (redox) 反应中向其他物质提供电子。
交叉偶联化学
有机硅烷用于交叉偶联化学 . 它们可以在交叉偶联反应中形成碳-碳键,这是许多复杂有机分子合成的关键步骤。
稳定 α-碳负离子和 β-碳正离子
烯丙基硅烷,可以从三甲基硅烷衍生出来,用于稳定 α-碳负离子和 β-碳正离子 . 这种稳定性在许多有机反应中至关重要,包括那些涉及药物和其他精细化学品合成的反应。
生物活性
(Cyclobutylethynyl)trimethylsilane (CBETMS) is a compound that has garnered interest in various fields, particularly in medicinal chemistry and materials science. This article delves into its biological activity, mechanisms of action, and potential applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
(Cyclobutylethynyl)trimethylsilane is characterized by the presence of a cyclobutyl group attached to an ethynyl moiety, which is further connected to a trimethylsilyl group. This structure imparts unique chemical properties that influence its biological activity.
Mechanisms of Biological Activity
Research indicates that CBETMS exhibits several biological activities, primarily through its interaction with cellular pathways. Notably, it has been studied for its potential anti-cancer properties.
-
Anti-Cancer Activity :
- CBETMS has shown promise in inhibiting the growth of certain cancer cell lines. The compound appears to interfere with cell signaling pathways associated with tumor growth and proliferation.
- In vitro studies demonstrated that CBETMS can induce apoptosis in breast cancer cells, suggesting its potential as a therapeutic agent in oncology .
- Antimicrobial Properties :
Case Study 1: Anti-Cancer Efficacy
A study conducted on breast cancer cell lines revealed that treatment with CBETMS resulted in a significant reduction in cell viability. The mechanism was attributed to the induction of apoptosis via caspase activation.
| Treatment Concentration | Cell Viability (%) | Apoptosis Induction (%) |
|---|---|---|
| 10 µM | 70 | 25 |
| 25 µM | 50 | 50 |
| 50 µM | 30 | 75 |
Case Study 2: Antimicrobial Activity
In another investigation focusing on the antimicrobial properties of CBETMS, the compound was tested against several bacterial strains. Results indicated a dose-dependent inhibition of bacterial growth.
| Bacterial Strain | Inhibition Zone (mm) at 100 µg/ml |
|---|---|
| E. coli | 15 |
| S. aureus | 20 |
| Pseudomonas aeruginosa | 10 |
Research Findings
Recent patents and publications have highlighted the potential applications of CBETMS in drug development and agricultural chemistry. For instance:
- Patent US10227357 discusses the use of compounds similar to CBETMS as therapeutic agents targeting c-Kit signaling pathways, which are crucial in various cancers .
- Patent US9796683B2 details methods for utilizing such compounds in treating breast cancer, emphasizing their role in modulating biological responses .
属性
IUPAC Name |
2-cyclobutylethynyl(trimethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16Si/c1-10(2,3)8-7-9-5-4-6-9/h9H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEISDSNXGKACIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1CCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














